molecular formula C25H20FN3O3 B2606026 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-58-1

3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2606026
CAS RN: 901005-58-1
M. Wt: 429.451
InChI Key: HCZIADPLDHUMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of pyrazoloquinoline derivatives, including compounds similar to 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline, have demonstrated their complex supramolecular aggregation behavior. For instance, studies have shown that substitution patterns on these molecules significantly affect their ability to form supramolecular aggregates through hydrogen bonding and π-π interactions, leading to various dimensional structures (Portilla et al., 2005).

Fluorescence and Photophysical Properties

Pyrazoloquinoline derivatives are noted for their efficient fluorescence properties, making them suitable for applications in light-emitting devices and as molecular sensors. Their photophysical characteristics, such as solvatochromism, acidochromism, and solid-state fluorescence, have been extensively studied. These properties enable their use in the development of molecular logic switches and fluorescence detection of small inorganic cations (Uchacz et al., 2016). The introduction of specific functional groups can significantly enhance these materials' fluorescence quantum efficiency and modify their photophysical responses, including their basicity and resistance to proton donors (Szlachcic & Uchacz, 2018).

Anti-inflammatory Applications

Derivatives of quinolines, including those structurally related to pyrazoloquinoline, have been investigated for their potential anti-inflammatory effects. Specific compounds have shown promising results in inhibiting the production of pro-inflammatory cytokines and could serve as lead compounds for developing new anti-inflammatory agents. This area of research is particularly relevant in the context of targeting LPS-induced inflammatory responses in macrophages, indicating a potential therapeutic application for these compounds (Yang et al., 2019).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3/c1-30-18-9-10-21-19(13-18)25-20(14-27-21)24(15-4-11-22(31-2)23(12-15)32-3)28-29(25)17-7-5-16(26)6-8-17/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZIADPLDHUMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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